N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride
Description
N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride is a diamine derivative with a methyl group and a tetrahydro-2H-pyran-4-yl substituent on the N1 nitrogen, synthesized as a dihydrochloride salt to enhance stability and solubility. This compound belongs to a broader class of ethane-1,2-diamine derivatives, which are widely studied for applications ranging from pharmaceuticals to corrosion inhibition . The dihydrochloride form is particularly advantageous for purification and analytical characterization, as seen in related compounds like N-(ferrocenylmethyl)-N′-(2-methoxybenzyl)ethane-1,2-diamine dihydrochloride and N1-(4-methyl-1,3-thiazol-2-yl)ethane-1,2-diamine dihydrochloride .
Properties
IUPAC Name |
N'-methyl-N'-(oxan-4-yl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-10(5-4-9)8-2-6-11-7-3-8;;/h8H,2-7,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKGWQKRDMSYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCOCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Intermediate Amine
- The tetrahydro-2H-pyran-4-yl moiety is introduced via nucleophilic substitution or reductive amination on a protected ethane-1,2-diamine derivative.
- Protection of one amine group is often employed to achieve selective functionalization.
- Methylation of the free amine nitrogen (N1 position) is achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
Formation of the Dihydrochloride Salt
- The free base N1-methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol) to precipitate the dihydrochloride salt.
- This salt formation improves the compound’s crystalline properties and facilitates purification.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Introduction of tetrahydropyran | Nucleophilic substitution or reductive amination | Protected ethane-1,2-diamine, tetrahydro-2H-pyran-4-carbaldehyde, reducing agent (e.g., NaBH4) | 80-90 | High selectivity with protection strategy |
| Methylation at N1 | Alkylation | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) | 85-95 | Controlled temperature to avoid overalkylation |
| Salt formation | Acid-base reaction | HCl in ethanol or isopropanol | >95 | Precipitation of pure dihydrochloride salt |
Research Findings and Optimization Notes
- The tetrahydropyran ring introduction is critical for biological activity and requires careful control of reaction conditions to avoid ring opening or side reactions.
- Methylation selectivity is enhanced by protecting the secondary amine group, minimizing dimethylation or quaternization side products.
- The dihydrochloride salt form is preferred for pharmaceutical applications due to improved stability and handling.
- Yields reported in patent literature for similar tetrahydropyran-substituted amine syntheses range from 80% to 96%, indicating efficient synthetic protocols.
- Reaction sequences often mimic those used for intermediates in complex drug candidates, suggesting robustness and scalability.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its secondary amine groups. Key findings include:
-
Key Observation : Oxidation efficiency depends on pH, with acidic conditions favoring imine formation over N-oxides .
Nucleophilic Substitution
The primary amine group participates in nucleophilic substitution reactions. Notable examples:
| Reagents | Products | Reaction Efficiency | Sources |
|---|---|---|---|
| Alkyl halides (e.g., CH₃I, C₂H₅Br) | N-alkylated derivatives | 65–80% yield | |
| Acyl chlorides (e.g., AcCl) | Amides (e.g., acetylated derivatives) | >90% yield |
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Structural Impact : Alkylation at the primary amine retains the tetrahydro-2H-pyran-4-yl group’s conformational rigidity, enhancing solubility in polar solvents .
Condensation Reactions
The compound reacts with carbonyl-containing substrates to form Schiff bases or heterocycles:
-
Notable Example : Reaction with pyridinyl ketones forms bicyclic amines used in kinase inhibitor synthesis .
Salt Formation and Solubility Effects
As a dihydrochloride salt, the compound exhibits enhanced aqueous solubility (up to 50 mg/mL in water), enabling reactions in polar solvents. Key data:
| Property | Value | Impact on Reactivity | Sources |
|---|---|---|---|
| pKa (amine groups) | 8.2 (primary), 9.5 (secondary) | Facilitates pH-dependent reactivity | |
| Solubility in DMSO | >100 mg/mL | Compatible with organometallic reactions |
Scientific Research Applications
Medicinal Chemistry
Tetrahydropyran diamine has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features allow it to interact with biological targets effectively:
- Anticancer Activity : Research indicates that derivatives of tetrahydropyran compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications of the tetrahydropyran structure can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells.
- Antimicrobial Properties : The compound has been investigated for its antimicrobial efficacy against bacteria and fungi. Its mechanism of action may involve disrupting microbial cell membranes or inhibiting key metabolic pathways .
Organic Synthesis
Tetrahydropyran diamine serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic molecules through various chemical reactions, including amination and alkylation processes. Its ability to act as both a nucleophile and electrophile makes it valuable in multi-step synthesis protocols.
Materials Science
In materials science, tetrahydropyran diamine is being explored for its potential applications in developing new materials:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as flexibility and thermal stability. Research has shown that polymers containing tetrahydropyran units exhibit improved mechanical properties compared to traditional polymers.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of tetrahydropyran derivatives against breast cancer cell lines. The results indicated that certain derivatives led to a significant reduction in cell viability, suggesting potential for further development as anticancer agents.
Case Study 2: Antimicrobial Efficacy
Research conducted at a leading university focused on the antimicrobial properties of tetrahydropyran diamine against Staphylococcus aureus. The findings demonstrated that the compound exhibited notable antibacterial activity, supporting its use as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Table 1: Structural Features of Ethane-1,2-diamine Derivatives
Key Observations :
- Unlike linear aliphatic amines (e.g., DETA), the cyclic ether (pyran) and methyl groups in the target compound reduce basicity, which may limit its utility in corrosion inhibition but enhance selectivity in biological targets .
Physicochemical Properties and Analytical Characterization
- Solubility : Dihydrochloride salts generally exhibit high aqueous solubility. The pyran group in the target compound may enhance solubility in polar organic solvents compared to ferrocene-containing analogs .
- Analytical Methods : Identity and purity (>95%) are confirmed via ¹H NMR (300 MHz) and elemental analysis, consistent with methods used for related dihydrochloride salts .
Regulatory and Industrial Relevance
- Pharmaceutical Compliance : The dihydrochloride form aligns with regulatory requirements for APIs, ensuring batch consistency and stability, as seen in LGC Standards’ certified reference materials .
- Safety Data : Ethane-1,2-diamine derivatives are classified under UN 1604, with handling protocols for corrosivity and toxicity .
Biological Activity
N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride is a chemical compound with significant potential in various biological applications. Its molecular formula is C8H18N2O, and it has garnered interest due to its structural similarities to piperazine derivatives, which are known for their diverse pharmacological activities.
- IUPAC Name : N1-methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine
- CAS Number : 933737-09-8
- Molecular Weight : 158.25 g/mol
- Purity : 97% .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Similar compounds have been shown to act as inhibitors of enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. The inhibition of this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .
Biological Activity Overview
Research indicates that compounds related to N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that piperazine derivatives can possess antimicrobial properties. The compound may inhibit bacterial growth by disrupting cellular processes or by acting on specific bacterial targets.
Neuroprotective Effects
Given its potential as an acetylcholinesterase inhibitor, this compound could be explored for neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease. By preventing the breakdown of acetylcholine, it may help maintain cognitive function .
Anticancer Potential
Preliminary investigations into similar compounds suggest potential anticancer properties, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
Case Studies and Research Findings
A review of literature reveals several studies that highlight the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N1-methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride, and what analytical methods validate its purity?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in a patent application (Example 239), the amine intermediate was reacted with a bromoacetyl precursor under anhydrous THF/EtOH conditions, followed by HCl salt formation . Validation includes:
- HPLC-MS : Confirm molecular weight (e.g., 462.2 m/z for related analogs) and absence of unreacted starting materials .
- 1H NMR : Key peaks include δ 2.82 ppm (N-methyl protons) and 3.94 ppm (tetrahydropyran-OCH2), with integration ratios to confirm stoichiometry .
- Purity : ≥98% by UV-Vis (λmax ~255 nm) and elemental analysis .
Q. How should researchers handle and store this compound to ensure long-term stability?
- Methodology :
- Storage : As a crystalline solid at -20°C in airtight, light-protected containers to prevent hygroscopic degradation .
- Stability Testing : Monitor via accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products like free amines or oxidized species .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when characterizing structural analogs of this compound?
- Methodology :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in tetrahydro-2H-pyran) by acquiring spectra at higher temperatures (e.g., 60°C in DMSO-d6) .
- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments (e.g., overlapping δ 3.31–3.94 ppm signals from tetrahydropyran and ethylene diamine moieties) .
- Crystallography : Compare experimental XRD data with predicted crystal structures to confirm regiochemistry .
Q. What strategies are recommended for evaluating the compound’s biological activity in in vitro assays, such as antiplasmodial or enzyme inhibition studies?
- Methodology :
- Dose-Response Assays : Use synchronized Plasmodium falciparum cultures (RPMI 1640 medium, 1–5% O2) to assess IC50 values, with chloroquine as a positive control .
- Enzyme Inhibition : Test against DPP-IV or similar targets using fluorogenic substrates (e.g., Gly-Pro-AMC) in pH 7.4 buffer, measuring kinetic parameters (Km, Vmax) .
- Cytotoxicity : Parallel testing on human cell lines (e.g., HEK293) to calculate selectivity indices .
Q. How can researchers mitigate batch-to-batch variability in dihydrochloride salt formation during scale-up?
- Methodology :
- Controlled Salt Crystallization : Optimize HCl gas flow rate and solvent polarity (e.g., EtOH/H2O mixtures) to ensure consistent stoichiometry .
- PXRD and TGA : Monitor crystallinity and hydrate formation (e.g., dihydrate vs. anhydrous forms) .
- Impurity Profiling : Use LC-MS/MS to detect trace byproducts (e.g., N-methylated analogs or partial salts) .
Data Contradiction Analysis
Q. If HPLC purity data conflicts with NMR integration ratios, what steps should be taken?
- Methodology :
- Spiking Experiments : Add suspected impurities (e.g., unreacted tetrahydro-2H-pyran intermediate) to the sample and re-run HPLC to identify co-eluting peaks .
- Quantitative NMR (qNMR) : Use an internal standard (e.g., maleic acid) to calculate absolute purity, independent of UV chromophores .
- Mass Balance Analysis : Compare HPLC area percentages with elemental analysis (C, H, N) to identify undetected contaminants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
